molecular formula C6H7BN2O2 B1600275 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid CAS No. 860617-71-6

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid

Cat. No. B1600275
CAS RN: 860617-71-6
M. Wt: 149.95 g/mol
InChI Key: CMPMUHFINOXALE-UHFFFAOYSA-N
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Description

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid, or 5-CN-MPB, is a type of organoboronic acid that is widely used in organic synthesis and in scientific research applications. It is a key reagent in the synthesis of various compounds and has been used in a variety of fields, including drug discovery and development, materials science, and bioprocessing. 5-CN-MPB has a wide range of uses due to its unique properties, including its high reactivity and low toxicity. This article will discuss the synthesis of 5-CN-MPB, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Organic Synthesis

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid: is a valuable compound in organic synthesis, particularly in the Suzuki coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in creating complex organic molecules for pharmaceuticals and agrochemicals.

Drug Discovery

This boronic acid derivative is used in the drug discovery process as a building block for the synthesis of various pharmacologically active molecules . Its cyano and boronic acid functional groups make it a versatile precursor for the development of new drugs.

Material Science

In material science, 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid can be utilized to modify surface properties of materials. It can introduce functional groups that are essential for further chemical modifications .

Catalysis

The compound finds application in catalysis, where it can act as a ligand for transition metal catalysts . These catalysts are crucial for accelerating reactions in the production of fine chemicals and polymers.

Biological Studies

Boronic acids are known to bind with sugars, and thus, this compound can be used in biological studies to understand carbohydrate recognition processes . This has implications in the development of sensors and in the study of cell-surface interactions.

Analytical Chemistry

In analytical chemistry, 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid can be used as a reagent for the detection of certain substances. Its ability to form stable complexes with various analytes makes it useful in chromatography and spectrometry .

Agricultural Chemistry

As a component in the synthesis of agrochemicals, this compound can lead to the development of new pesticides and herbicides. Its structural versatility allows for the creation of compounds with specific action mechanisms against pests .

Environmental Science

Lastly, in environmental science, 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid can be part of research into new materials for environmental remediation, such as the capture of pollutants or the development of degradable materials .

properties

IUPAC Name

(5-cyano-1-methylpyrrol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O2/c1-9-5(4-8)2-3-6(9)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPMUHFINOXALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(N1C)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470912
Record name 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860617-71-6
Record name 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of 1-methylpyrrole-2-carbonitrile (0.131 g, 1.23 mmol), triisopropylborate (250 μL, 1.08 mmol), and THF (4 mL) was cooled to about −4° C. and 2M LDA (0.6 mL, 1.2 mmol) was added dropwise from a syringe. The bath was removed and the suspension was allowed to warm to about 13° C. within about 2 hours. After cooling and quenching with water and 5% aqueous HCl, the product was extracted with diethylether. The organic layer was evaporated to give an oil which solidified upon standing to give 0.130 g (70% yield) of (5-cyano-1-methyl-1H-pyrrol-2-yl) boronic acid. 1H-NMR (DMSO-d6): δ 8.38, 6.87, 6.77, and 3.88.
Quantity
0.131 g
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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